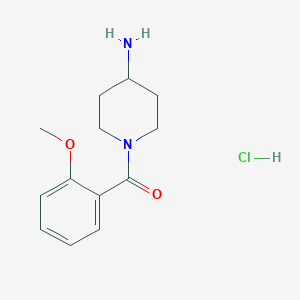

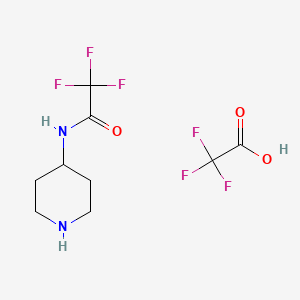

![molecular formula C11H14ClN B2698803 6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197062-63-6](/img/structure/B2698803.png)

6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride, also known as spiroindoline, is a synthetic compound that has been of great interest to researchers due to its potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Syntheses of Spirocyclic Compounds

Cyclization through Sigmatropic Rearrangement : A methodology was developed for synthesizing spirocyclic compounds, including 2′-arylspiro[cyclopent[3]ene-1,3′-indole]s and 6-alkyl-5,6,7,10-tetrahydrocyclohepta[b]indoles, via cyclization through sigmatropic rearrangement of suitable 2,3-disubstituted indoles. This approach offers a versatile route to medicinally relevant scaffolds by altering the substituent at the 2-position of methyl 3-(4-chlorobut-2-enyl)-1H-indole-1-carboxylate, likely proceeding through [1,3]- and [3,3]-sigmatropic rearrangements of the vinylcyclopropane substituent of the indole intermediate (Chakraborty et al., 2013).

Catalyst-Free Cyclopropanation : The study demonstrated a highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones via a catalyst-free cyclopropanation using ethyl diazoacetate. This process highlights a straightforward approach to constructing spirocyclic frameworks in the absence of catalysts, showcasing the versatility of cyclopropanation reactions in organic synthesis (Maurya et al., 2014).

Synthesis of Spirocyclopropanated Analogues

Synthesis of Spirocyclopropanated Analogues : The research into the addition of indole to methyl 2-chloro-2-cyclopropylideneacetate en route to spirocyclopropanated analogues of demethoxyfumitremorgine C and Tadalafil demonstrated the synthetic utility of spirocyclopropane compounds in accessing complex natural product analogues and pharmacologically active compounds. This synthesis pathway underscores the strategic value of cyclopropanation in diversifying the structural motifs accessible for drug development and chemical biology studies (Limbach et al., 2005).

Reactivity and Structural Analysis

Reactivity of Spiroanthraceneoxazolidines with Cyclopropanes : An exploration of the reactivity of spiroanthraceneoxazolidines with spiro[cyclopropane-3,3′-indolin]-2-ones revealed the formation of corresponding spiro[pyrrolidine-3,3′-indolin]-2-ones, providing insights into the reactivity patterns of spirocyclic compounds and their potential in constructing complex molecular architectures relevant to medicinal chemistry and materials science (Buev et al., 2018).

Propiedades

IUPAC Name |

6-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-8-2-3-9-10(6-8)12-7-11(9)4-5-11;/h2-3,6,12H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALRTCYDPNQLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3(CC3)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2698729.png)

![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2698738.png)

![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)